Conocarpan

Description

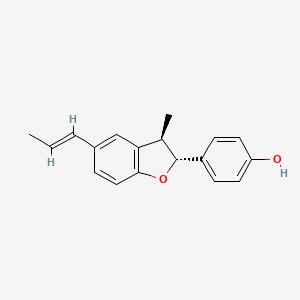

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(2R,3R)-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-3-4-13-5-10-17-16(11-13)12(2)18(20-17)14-6-8-15(19)9-7-14/h3-12,18-19H,1-2H3/b4-3+/t12-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJSAHXNLJFDPO-CGBXWHSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC2=C(C=C1)OC(C2C)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC2=C(C=C1)O[C@H]([C@@H]2C)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451404 | |

| Record name | 4-[(2R,3R)-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56319-02-9 | |

| Record name | Conocarpan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[(2R,3R)-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56319-02-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence, Isolation, and Chromatographic Purification Methodologies

Botanical Sources and Biogeographical Distribution of Conocarpan-Producing Organisms

The primary source of this compound is the plant genus Conocarpus, belonging to the Combretaceae family. nih.govbcsrj.com Research has pinpointed a specific species within this genus as a known producer of the compound.

This compound has been identified as a constituent of Conocarpus erectus. indexcopernicus.comresearchgate.net This plant, commonly known as buttonwood or button mangrove, is an evergreen shrub or tree. indexcopernicus.comresearchgate.net It typically grows to a height of up to 40 feet and is characterized as a low-branching evergreen. indexcopernicus.comresearchgate.net

Conocarpus erectus is primarily found in tropical and subtropical regions. Its native range encompasses the coastlines of the Americas and West Africa. bcsrj.com Specifically, it grows along the shores of southern and central Florida, Bermuda, the West Indies, and continental tropical America from Mexico south to Brazil and Ecuador, including the Galapagos Islands. indexcopernicus.com It is also found along the coast of West Africa. bcsrj.com The species thrives in brackish water environments such as tidal lagoons and bays. nih.gov

Table 1: Botanical Source and Habitat of this compound

| Parameter | Description | References |

|---|---|---|

| Producing Organism | Conocarpus erectus L. | indexcopernicus.comresearchgate.net |

| Common Names | Buttonwood, Button Mangrove | indexcopernicus.com |

| Family | Combretaceae | nih.govbcsrj.com |

| Plant Type | Evergreen shrub or tree | bcsrj.comresearchgate.net |

| Primary Habitat | Coastal and shoreline regions, tidal lagoons, bays (brackish water) | nih.gov |

| Biogeographical Distribution | Tropical and subtropical coasts of the Americas and West Africa | bcsrj.com |

Current scientific literature primarily documents this compound's origin from the terrestrial plant Conocarpus erectus. While the initial investigation into the compound was reportedly prompted by the need to identify substances in timber that were resistant to attack by marine organisms, this does not indicate that marine organisms themselves produce this compound. rsc.org Extensive searches have not yielded evidence of this compound being isolated from marine organisms or microbes. uel.ac.uknih.gov

Extraction Techniques from Natural Matrices

The isolation of this compound, like other phytochemicals from Conocarpus erectus, involves an initial extraction step to separate the compounds from the plant matrix. This is typically achieved using solvent-based methods.

Solvent-based extraction is a common method for obtaining phytochemicals from various parts of Conocarpus erectus, including leaves, stems, fruits, and flowers. indexcopernicus.comresearchgate.net The choice of solvent is critical and influences the profile of the extracted compounds. Studies on Conocarpus species have utilized a range of solvents with varying polarities to isolate different classes of compounds.

Commonly employed methods include maceration, where the plant material is soaked in a solvent, and Soxhlet extraction, a continuous extraction process. uobaghdad.edu.iqnih.gov Methanol (B129727) is frequently used for the extraction of phenolic compounds from Conocarpus. nih.govuobaghdad.edu.iq Other solvents used in the phytochemical analysis of this genus include water, ethanol (B145695), acetone, ethyl acetate, and n-butanol. indexcopernicus.comuobaghdad.edu.iqnih.govmdpi.com The optimization of extraction involves considering parameters such as solvent concentration, temperature, and extraction time to maximize the yield of target compounds. nih.gov For instance, studies have explored ethanol concentrations from 50% to 100% at temperatures between 45°C and 65°C for periods of 1 to 3 hours to optimize the extraction of polyphenolic compounds. nih.govnih.gov

While specific protocols optimized for this compound are not detailed, the methods used for extracting lignans (B1203133) and other phenolic compounds from C. erectus are applicable. The defatted methanol extract of C. erectus fruits has been shown to contain a variety of compounds, including lignans like this compound. indexcopernicus.com

Table 2: Solvents Used for Phytochemical Extraction from Conocarpus Species

| Solvent | Plant Part(s) | Extracted Compounds/Classes | References |

|---|---|---|---|

| Methanol | Leaves, Fruits | Phenols, Flavonoids, Tannins, Lignans | nih.govuobaghdad.edu.iq |

| Ethanol | Leaves, Roots, Fruits | Phenolic compounds, Flavonoids | nih.govnih.gov |

| Ethyl Acetate | Leaves, Stem, Flowers, Fruits | Gallic acid, Catechin, Apigenin, Quercetin | indexcopernicus.com |

| n-Butanol | Leaves, Stem, Flowers, Fruits | Flavonoids, Glycosides | indexcopernicus.com |

| Water (Aqueous) | Leaves | Flavonoids, Phenols, Tannins, Glycosides, Saponins | uobaghdad.edu.iq |

Advanced extraction techniques offer advantages such as higher selectivity and the avoidance of toxic organic solvents. mdpi.com Supercritical Fluid Extraction (SFE), particularly using carbon dioxide (SC-CO₂), is a notable green technology used for extracting natural products. rjptonline.orgwikipedia.orgnih.gov This technique is effective for extracting lipophilic compounds and can be modified with co-solvents like ethanol to extract more polar substances. mdpi.comnih.gov Despite its potential applicability for the extraction of lignans, there is currently no specific information available in the scientific literature detailing the use of Supercritical Fluid Extraction for the isolation of this compound.

Chromatographic Strategies for Isolation and Purification of this compound

Following initial extraction, crude extracts from Conocarpus erectus contain a complex mixture of phytochemicals. Chromatographic techniques are essential for the separation and purification of individual compounds like this compound from this mixture. nih.gov

Column chromatography is a fundamental and widely used method for the purification of plant-derived compounds. nih.gov In the context of C. erectus, fractionation of extracts is often performed using silica (B1680970) gel glass column chromatography. indexcopernicus.com This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (a solvent or solvent mixture).

For higher resolution and more precise separation, High-Performance Liquid Chromatography (HPLC) is employed. nih.gov Specifically, Reversed-Phase HPLC (RP-HPLC) has been successfully used in the phytochemical analysis of C. erectus fruit extracts. indexcopernicus.com This method uses a nonpolar stationary phase and a polar mobile phase, separating compounds based on their hydrophobicity. The combination of RP-HPLC with detectors such as ultraviolet (UV) and electrospray ionization mass spectrometry (ESI-MS) allows for the identification and purification of specific molecules, and would be a suitable strategy for isolating this compound. indexcopernicus.com

Preparative Liquid Chromatography (HPLC, MPLC, Flash Chromatography)

Preparative liquid chromatography is a cornerstone technique for isolating pure compounds from complex mixtures, such as plant extracts. chromservis.eu It operates on the same principles as analytical chromatography but is scaled up to handle larger quantities of material, with the goal of purification rather than just quantification. researchgate.net High-Performance Liquid Chromatography (HPLC), Medium-Pressure Liquid Chromatography (MPLC), and Flash Chromatography are common variations used for this purpose.

High-Performance Liquid Chromatography (HPLC) : Preparative HPLC is a high-resolution technique capable of yielding compounds with very high purity (often >95%). mdpi.com It utilizes high pressure to pump the mobile phase through a column packed with small-particle stationary phases, enabling superior separation of closely related compounds. plantaanalytica.com For the purification of a lignan (B3055560) like this compound from a pre-fractionated plant extract, reversed-phase HPLC is frequently employed. researchgate.net The selection of column size, particle size, and mobile phase composition is optimized to maximize resolution and throughput. mdpi.complantaanalytica.com

Medium-Pressure Liquid Chromatography (MPLC) : MPLC is an intermediate technique between low-pressure column chromatography and high-pressure HPLC. researchgate.net It offers a faster and more efficient means of purification than traditional column chromatography by using smaller particle size stationary phases and moderate pressure. researchgate.net MPLC is often used as a preliminary purification step to fractionate the crude extract, enriching the concentration of this compound before final polishing with preparative HPLC. This approach helps in processing larger sample quantities efficiently. researchgate.net

Flash Chromatography : This technique is a rapid form of preparative column chromatography that uses gas pressure to drive the mobile phase through the column more quickly. chromservis.eu It is typically used for the initial, coarse separation of compounds from a crude extract. Flash chromatography is valuable for quickly isolating a fraction containing this compound from the bulk of other constituents, which can then be subjected to higher-resolution methods like HPLC for final purification. chromservis.euplantaanalytica.com

Table 1: Comparison of Preparative Liquid Chromatography Techniques

| Feature | Flash Chromatography | Medium-Pressure Liquid Chromatography (MPLC) | Preparative High-Performance Liquid Chromatography (HPLC) |

|---|---|---|---|

| Primary Goal | Rapid, coarse separation; initial cleanup | Preparative separation of large samples; fractionation | High-purity isolation; final polishing |

| Operating Pressure | Low to Moderate (up to 20 bar) | Moderate | High (up to 120 bar or more) |

| Stationary Phase Particle Size | Larger (>30 µm) | Intermediate (15-40 µm) | Small (<10 µm) |

| Resolution | Lower | Moderate | Highest |

| Sample Throughput | High | High | Lower |

| Typical Application Stage | Initial purification of crude extract | Intermediate purification/fractionation | Final purification step |

Counter-Current Chromatography and Other Advanced Separation Techniques

Counter-Current Chromatography (CCC) : CCC is a form of liquid-liquid partition chromatography that eliminates the need for a solid stationary support, thereby avoiding irreversible adsorption of the sample onto the column. wikipedia.orgglobalresearchonline.net The technique relies on partitioning the solute between two immiscible liquid phases (one stationary, one mobile) that are mixed and separated using centrifugal force. wikipedia.org This method is particularly well-suited for the separation of natural products. globalresearchonline.net For the isolation of this compound, a suitable two-phase solvent system would be selected to provide an optimal partition coefficient, allowing for its effective separation from other compounds in the plant extract. nih.gov High-speed counter-current chromatography (HSCCC) is a popular variant that offers high resolution and efficiency. globalresearchonline.net

Other Advanced Separation Techniques : Beyond mainstream chromatography, other methods can be employed for the complex task of natural product isolation.

Two-Dimensional Liquid Chromatography (2D-LC) : This powerful technique involves coupling two different chromatography columns or systems to enhance separation capacity. A fraction containing this compound from a first-dimension separation can be automatically transferred to a second, orthogonal separation system (e.g., using a different column chemistry) for further purification. nih.gov

Size Exclusion Chromatography (SEC) : This method separates molecules based on their size or molecular weight. While primarily used for large molecules like proteins, it can be applied to separate smaller molecules in certain contexts, particularly for removing high molecular weight impurities like tannins from the plant extract before further purification steps. nih.gov

Affinity Chromatography : This highly specific technique separates molecules based on a reversible interaction between the target compound and a specific ligand immobilized on a stationary phase. While less common for small molecules like lignans unless a specific binding partner is known, it offers the potential for very high selectivity. run.edu.ng

Purity Assessment and Quality Control of Isolated this compound

Determining the purity of an isolated compound is a crucial final step to ensure the quality and reliability of subsequent research. nih.gov There is no single method to directly quantify purity; instead, it is demonstrated by showing the absence of detectable impurities using a combination of sensitive analytical techniques. nih.gov

Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of a purified compound. researchgate.net The isolated this compound is analyzed using a high-resolution analytical column, and its purity is typically determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram. Using detectors like a Diode Array Detector (DAD) or a universal detector like a Charged Aerosol Detector (CAD) can provide comprehensive impurity profiles. wiley.com

Spectroscopic Methods :

Mass Spectrometry (MS) : Coupled with liquid chromatography (LC-MS), mass spectrometry can confirm the identity of the isolated this compound by its mass-to-charge ratio and can detect impurities that may co-elute with the main peak in HPLC, even at very low levels. jordilabs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are powerful tools for both structural elucidation and purity assessment. The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. Quantitative NMR (qNMR) can also be used to determine the absolute purity of the compound against a certified internal standard. researchgate.net

Table 2: Methods for Purity Assessment of this compound

| Method | Principle | Information Provided |

|---|---|---|

| Analytical HPLC | Separation based on physicochemical interactions with stationary and mobile phases. | Relative purity based on peak area percentage; detection of chromatographic impurities. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by LC followed by detection based on mass-to-charge ratio. | Confirms molecular weight of this compound; detects and identifies impurities, including isomers or co-eluting compounds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Confirms chemical structure; detects structural impurities not visible by other methods. |

| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Can determine absolute purity for stable, crystalline compounds by analyzing the melting point depression caused by impurities. |

Structural Elucidation and Spectroscopic Characterization of Conocarpan and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like conocarpan. hyphadiscovery.comchemrxiv.orgnih.gov It provides detailed information about the carbon-hydrogen framework of the molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial in assigning the chemical structure. cnjournals.comresearchgate.netresearchgate.net

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and fundamental insights into the molecular structure of this compound. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum provides information about the number and types of carbon atoms present, such as methyl, methylene, methine, and quaternary carbons. semanticscholar.orgmdpi.com

The chemical shifts in the ¹H and ¹³C NMR spectra of this compound are influenced by the electronic environment of each nucleus. For instance, protons and carbons attached to or near electronegative atoms like oxygen will appear at a higher chemical shift (downfield). Aromatic and vinylic protons and carbons also have characteristic chemical shift ranges.

¹H and ¹³C NMR Data for this compound

| Atom No. | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) |

| 2 | 89.2 | 5.56, d, 9.0 |

| 3 | 48.7 | 3.51, m |

| 4 | 127.9 | 6.84, d, 8.3 |

| 5 | 130.6 | 7.22, dd, 8.3, 2.0 |

| 6 | 109.4 | 6.88, d, 2.0 |

| 7 | 124.5 | - |

| 1' | 131.7 | - |

| 2' | 128.4 | 7.30, d, 8.5 |

| 3' | 115.4 | 6.78, d, 8.5 |

| 4' | 155.0 | - |

| 5' | 115.4 | 6.78, d, 8.5 |

| 6' | 128.4 | 7.30, d, 8.5 |

| 3-Me | 14.3 | 1.15, d, 6.9 |

| Propenyl-1 | 130.8 | 6.35, d, 15.8 |

| Propenyl-2 | 125.7 | 6.18, dq, 15.8, 6.5 |

| Propenyl-3 | 18.4 | 1.86, dd, 6.5, 1.5 |

Note: Data is compiled from various sources and may show slight variations depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the structure of complex molecules like this compound by revealing correlations between different nuclei. researchgate.netprinceton.educreative-biostructure.comyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. creative-biostructure.comresearchgate.net For this compound, COSY correlations would be observed between H-2 and H-3, and within the propenyl side chain between the vinylic protons and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbon atoms to which they are directly attached. creative-biostructure.comresearchgate.net This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. hyphadiscovery.comprinceton.eduresearchgate.net HMBC is crucial for piecing together the molecular skeleton by connecting fragments. For example, correlations from the methyl protons at C-3 to carbons C-2 and the aromatic ring would confirm their placement.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other, which is vital for determining the relative stereochemistry. princeton.educreative-biostructure.comresearchgate.net In this compound, a NOESY correlation between the proton at C-2 and the proton at C-3 would indicate their cis relationship in the dihydrobenzofuran ring.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound, as well as to gain structural information through fragmentation analysis. researcher.lifemsu.edu

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. measurlabs.comwaters.comthieme-connect.com This high accuracy allows for the determination of the elemental composition and thus the molecular formula of this compound, which is C₁₈H₁₈O₂. researcher.life This is a critical step in the structural elucidation process, complementing the data obtained from NMR spectroscopy.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (typically the molecular ion) and the analysis of the resulting fragment ions. chemguide.co.ukavantorsciences.comresearchgate.netnih.gov The fragmentation pattern provides valuable clues about the structure of the molecule. chemguide.co.ukyoutube.com For dihydrobenzofuran neolignans like this compound, characteristic fragmentation pathways have been studied. researchgate.netresearchgate.net The fragmentation of deprotonated this compound molecules in the negative ion mode can produce a series of diagnostic product ions, including radical anions, which help in identifying the core structure and the nature and position of substituents. researchgate.net For instance, the cleavage of the bonds in the dihydrofuran ring and the loss of the propenyl group are common fragmentation pathways observed in the MS/MS spectrum of this compound. nih.gov

Representative MS/MS Fragmentation Data for this compound ([M+H]⁺)

| Precursor m/z | Collision Energy | Top 5 Fragment Peaks (m/z) |

| 267.1379 | 45 HCD | 146.9766, 61.0109, 190.9664, 208.9771, 268.9788 |

| 267.1379 | 65 HCD | 146.9766, 61.0109, 148.9736, 68.9627, 107.0493 |

Data obtained from PubChem CID 10999992. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. compoundchem.comlibretexts.orglibretexts.orgmasterorganicchemistry.com Different types of bonds vibrate at characteristic frequencies, resulting in specific absorption bands in the IR spectrum.

In the IR spectrum of this compound, the presence of key functional groups can be confirmed:

A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. rsc.orgspectroscopyonline.com

Absorption bands in the 3100-3000 cm⁻¹ range are due to C-H stretching vibrations of the aromatic and vinylic protons.

Absorptions just below 3000 cm⁻¹ correspond to the C-H stretching of the aliphatic methyl group.

The C=C stretching vibrations of the aromatic ring and the propenyl group typically appear in the 1650-1450 cm⁻¹ region.

A strong absorption band around 1250-1000 cm⁻¹ is indicative of the C-O stretching vibrations of the ether linkage in the dihydrobenzofuran ring and the phenolic hydroxyl group. spectroscopyonline.com

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3417 | O-H stretch (phenolic) |

| ~3067 | C-H stretch (aromatic/vinylic) |

| ~2927 | C-H stretch (aliphatic) |

| ~1600-1500 | C=C stretch (aromatic) |

| ~1200-1150 | C-O stretch (ether/phenol) |

Note: Data is compiled from various sources and represents typical values. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for identifying the chromophores within a molecule, which are the parts of the molecule that absorb light in the UV-visible region. azooptics.com In this compound, the key chromophores are the phenolic hydroxyl group and the dihydrobenzofuran ring system. ebi.ac.ukunideb.hu These structural features give rise to characteristic absorption bands in the UV-Vis spectrum.

The UV-Vis spectrum of a compound is a plot of its absorbance of light versus the wavelength. azooptics.com The wavelength at which maximum absorbance occurs is known as λmax. azooptics.com For simple carbonyl compounds like acetone, the n→π* transition results in a weak absorption band around 275 nm. masterorganicchemistry.com In more complex molecules like this compound, the interaction of different chromophores can lead to shifts in these absorption maxima. The analysis of these spectra, often in conjunction with data from other spectroscopic methods, aids in confirming the presence of these key functional groups. researchgate.net

Chiroptical Methods for Absolute Configuration Determination

Chiroptical methods are essential for determining the absolute configuration of chiral molecules like this compound. These techniques are based on the differential interaction of chiral molecules with left and right circularly polarized light. mgcub.ac.inwikipedia.org

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for establishing the absolute configuration of chiral compounds. ull.es It measures the difference in absorption of left and right circularly polarized light by a chiral molecule. ubc.ca The resulting ECD spectrum is highly sensitive to the spatial arrangement of atoms and can be used to determine the absolute stereochemistry of a molecule. rsc.org

The ECD spectrum displays positive or negative peaks, known as Cotton effects, at specific wavelengths that correspond to the electronic transitions of the chromophores within the molecule. ull.es The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenters. For flexible molecules, the experimental ECD spectrum represents a weighted average of the spectra of all populated conformers. rsc.orgmdpi.com

In the case of this compound, the dihydrobenzofuran ring system is a key chromophore. unideb.hu The stereochemistry at the C2 and C3 positions of this ring significantly influences the ECD spectrum. By comparing the experimental ECD spectrum of a natural product with that of synthetic standards or with spectra predicted by quantum chemical calculations, the absolute configuration can be unambiguously assigned. mdpi.comresearchgate.net For instance, the absolute configuration of (+)-conocarpan was revised from the initially proposed 2R,3R to 2S,3S based on chiroptical studies of model 2,3-dihydrobenzofurans and total synthesis. researchgate.netrsc.org

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation of a substance with the wavelength of polarized light. wikipedia.orgnumberanalytics.com An ORD curve is a plot of specific rotation against wavelength. mgcub.ac.in Similar to ECD, ORD is sensitive to the stereochemistry of a molecule and can be used to determine its absolute configuration. numberanalytics.com

The shape of the ORD curve, particularly the presence and sign of Cotton effects, provides valuable information about the stereochemistry. numberanalytics.com While ECD has become more widely used due to its higher resolution and easier interpretation, ORD remains a valuable complementary technique. ull.esubc.ca The combination of ORD and ECD data can provide a more complete picture of the chiroptical properties of a molecule and increase the confidence in the assignment of its absolute configuration.

X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation (if applicable)

X-ray crystallography is considered the gold standard for determining the precise three-dimensional structure of a crystalline compound. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. rsc.org The diffraction data can be used to calculate the electron density distribution within the crystal, which in turn reveals the exact positions of all atoms in the molecule, as well as the bond lengths and angles.

Advanced Spectroscopic Techniques and Emerging Methodologies for this compound Analysis

The structural analysis of natural products like this compound is continually evolving with the development of new and improved analytical methods. mdpi.com These advanced techniques offer greater sensitivity, higher resolution, and more detailed structural information. numberanalytics.comresearchgate.net

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are particularly powerful for the analysis of complex mixtures containing this compound and its analogs. High-performance liquid chromatography coupled with diode-array detection (HPLC-DAD) allows for the separation of individual compounds from a mixture and the simultaneous acquisition of their UV-Vis spectra. diva-portal.org This is invaluable for identifying known compounds by comparing their retention times and UV spectra with those of authentic standards.

Mass spectrometry (MS) is another indispensable tool that provides information about the molecular weight and elemental composition of a compound. openaccessjournals.com When coupled with a separation technique like HPLC (LC-MS), it allows for the sensitive detection and identification of compounds in complex matrices. Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the parent ion and analyzing the resulting daughter ions.

Emerging methodologies in the field include the use of advanced NMR techniques for the complete assignment of all proton and carbon signals, even in complex molecules. Furthermore, computational methods are playing an increasingly important role in structure elucidation. mdpi.com Quantum chemical calculations can be used to predict spectroscopic properties, such as NMR chemical shifts and ECD spectra, for different possible stereoisomers. researchgate.net By comparing the calculated data with the experimental data, the most likely structure and absolute configuration can be determined. The synthesis of natural products using novel catalysts, such as covalent organic frameworks (COFs), is also an emerging area of research. researchgate.net

Biosynthesis and Chemoenzymatic Synthesis of Conocarpan

Proposed Biosynthetic Pathways of Conocarpan in Natural Producers

This compound is found in various plant species, including those from the Piper genus, such as Piper regnellii researchgate.netbiointerfaceresearch.comresearchgate.net. The biosynthesis of neolignans is understood to originate from the shikimic acid pathway, which is the central route for the production of aromatic compounds in plants and microorganisms. This pathway provides the fundamental phenylpropanoid (C6-C3) units that serve as the building blocks for a vast array of secondary metabolites, including this compound hebmu.edu.cnnih.gov.

The biosynthesis of neolignans like this compound begins with the amino acid L-phenylalanine, a primary product of the shikimate pathway nih.govnih.gov. The initial steps involve the transformation of L-phenylalanine into various phenylpropanoid monomers.

Key Precursor Formation Steps:

Deamination: The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to produce cinnamic acid. This is a critical entry point into the phenylpropanoid pathway nih.gov.

Hydroxylation and Methylation: Cinnamic acid undergoes a series of enzymatic hydroxylations and methylations to generate a variety of substituted cinnamic acids, such as p-coumaric acid and ferulic acid.

Activation and Reduction: These acids are typically activated as Coenzyme A (CoA) thioesters. Subsequent reduction of these activated intermediates by enzymes like cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) yields the corresponding phenylpropene monolignols, such as p-coumaryl alcohol and coniferyl alcohol. These monolignols are considered the primary precursors for the dimerization process that forms the neolignan scaffold.

The specific precursors for this compound are believed to be two such C6-C3 phenylpropanoid units, which undergo a specific coupling reaction to form the characteristic dihydrobenzofuran structure nih.gov.

The central transformation in neolignan biosynthesis is the oxidative coupling of two phenylpropanoid monomers hebmu.edu.cnmdpi.com. This process is enzymatically controlled to ensure the correct regiochemistry and stereochemistry of the final product.

The key enzymatic step is a one-electron oxidation of the phenolic precursors, catalyzed by oxidase enzymes such as laccases and peroxidases mdpi.com. This oxidation generates resonance-stabilized phenoxy radicals. The specific coupling of these radicals determines the final structure. For this compound, a 5-8' coupling occurs, which distinguishes it as a neolignan rather than a classical lignan (B3055560) (which involves an 8-8' bond) nih.govmdpi.com.

Following the initial intermolecular C-C bond formation, a key quinonemethide intermediate is proposed to be formed. This highly reactive intermediate then undergoes an intramolecular nucleophilic attack by the phenolic hydroxyl group, leading to the formation of the five-membered dihydrofuran ring characteristic of the this compound scaffold nih.govmdpi.com. Subsequent tautomerization re-establishes the aromaticity of the system to yield the stable final product. Studies on Piper regnellii have shown that this compound can be further metabolized by oxidation into other neolignans, highlighting its role as a key intermediate in the plant's secondary metabolism researchgate.net.

| Step | Transformation | Key Enzyme Class | Intermediate(s) |

| 1 | Phenylpropanoid Monomer Synthesis | Phenylalanine ammonia-lyase (PAL), Hydroxylases, Reductases | Cinnamic Acid, p-Coumaryl alcohol, Coniferyl alcohol |

| 2 | Oxidative Radical Formation | Laccases, Peroxidases | Phenoxy Radicals |

| 3 | Intermolecular C-C Coupling (5-8') | Laccases/Peroxidases (potentially with Dirigent Proteins) | Dimeric Radical Adduct |

| 4 | Intramolecular Cyclization | (Spontaneous or Enzyme-catalyzed) | Quinonemethide |

| 5 | Rearomatization | (Spontaneous or Enzyme-catalyzed) | This compound |

This interactive table summarizes the proposed enzymatic steps in the biosynthesis of this compound.

The specific biosynthetic gene cluster (BGC) responsible for this compound production has not yet been identified. In plants, genes for specialized metabolic pathways are sometimes, but not always, physically clustered in the genome nih.govmdpi.com. The identification of such clusters is a complex task, often requiring a combination of genome sequencing, transcriptomic analysis, and functional gene characterization nih.gov.

A putative BGC for this compound would be expected to contain genes encoding the key enzymes of the pathway. This would include genes for the upstream phenylpropanoid pathway (e.g., PAL, C4H), tailoring enzymes that modify the core structure (e.g., hydroxylases, O-methyltransferases), and, crucially, the enzymes responsible for the oxidative coupling.

Furthermore, the cluster might contain genes for "dirigent proteins." These proteins, first discovered in lignan biosynthesis, lack catalytic activity themselves but guide the stereochemical outcome of the radical coupling reaction nih.gov. The presence of a dirigent protein would explain how the plant produces a specific stereoisomer of this compound from achiral precursors. Discovering and characterizing such a gene cluster would provide the complete genetic blueprint for this compound biosynthesis and open avenues for its heterologous production in microbial systems.

Chemoenzymatic and Biocatalytic Approaches Towards this compound Synthesis

Chemoenzymatic synthesis integrates the versatility of traditional chemical reactions with the unparalleled selectivity and efficiency of biological catalysts nih.govmdpi.com. This hybrid approach is particularly well-suited for the synthesis of structurally complex and stereochemically rich molecules like this compound, offering greener and more efficient alternatives to purely chemical routes nih.gov.

A cornerstone of developing a chemoenzymatic route to this compound is the discovery and characterization of suitable enzymes for the key reaction steps. Modern enzyme discovery relies heavily on genome mining of organisms known to produce similar compounds (such as plants from the Piper genus) and subsequent functional screening of candidate enzymes nih.gov.

For this compound, the most critical enzyme to discover would be a highly selective oxidase (laccase or peroxidase) capable of catalyzing the specific 5-8' oxidative coupling of phenylpropanoid precursors to form the dihydrobenzofuran scaffold. While chemical oxidants like silver(I) oxide (Ag₂O) are used in biomimetic syntheses to achieve this transformation, an enzymatic catalyst would offer superior control and milder reaction conditions hebmu.edu.cnmdpi.com. Other enzymes of interest include alcohol dehydrogenases, which could be used to set stereocenters, and various transferases for modifying the aromatic rings or side chains to produce novel this compound analogs.

Potential Enzyme Classes for this compound Chemoenzymatic Synthesis

| Enzyme Class | Potential Role in Synthesis |

|---|---|

| Laccase/Peroxidase | Catalyzes the key stereoselective oxidative coupling of phenolic precursors. |

| Alcohol Dehydrogenase (ADH) | Stereoselective reduction of a ketone precursor to establish a chiral alcohol center. |

| Lipase (B570770) | Kinetic resolution of a racemic intermediate to isolate a single enantiomer. |

This table outlines the potential applications of different enzyme classes in a chemoenzymatic route to this compound.

The synthesis of this compound presents a significant stereochemical challenge, as it contains two adjacent chiral centers at the C2 and C3 positions of the dihydrobenzofuran ring. Biocatalysis excels at addressing such challenges due to the inherent chirality of enzymes, which allows them to catalyze reactions with exceptional levels of enantio- and diastereoselectivity researchgate.netmdpi.com.

An effective biocatalytic strategy could involve the asymmetric synthesis of a key chiral intermediate. For example, a prochiral ketone could be reduced using a stereoselective alcohol dehydrogenase to generate a chiral alcohol with high enantiomeric excess, which then serves as a precursor for the this compound core nih.gov. Alternatively, a lipase could be employed in the kinetic resolution of a racemic mixture of a this compound intermediate, selectively acylating one enantiomer and allowing for the separation of the two mdpi.com.

The ideal biocatalytic approach would mimic nature's strategy, using an oxidative enzyme, possibly in conjunction with a dirigent protein or a chiral template, to directly control the stereochemistry of the oxidative coupling and cyclization steps. While chemical syntheses have reported diastereoselective methods using chiral auxiliaries, biocatalysis presents an opportunity to achieve this selectivity under more environmentally benign conditions, avoiding the need for protecting groups and harsh reagents nih.gov. The development of such a process would represent a significant advance in the sustainable synthesis of this compound and related neolignans.

Total Synthesis and Semisynthesis of Conocarpan and Its Derivatives

Retrosynthetic Analysis of Conocarpan

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, readily available starting materials wikipedia.orgicj-e.org. The retrosynthesis of this compound primarily focuses on the strategic disconnection of its core 2,3-dihydrobenzofuran skeleton.

The key structural feature of this compound is the substituted dihydrobenzofuran ring, which presents the main synthetic challenge, particularly the control of stereochemistry at the C2 and C3 positions. A logical retrosynthetic approach involves transformations that simplify this core. The primary disconnections envisioned are:

C-O Bond Cleavage: Disconnecting the ether linkage of the dihydrofuran ring reveals a substituted phenol with a side chain. This simplifies the target to a precursor requiring an intramolecular cyclization.

C2-C3 Bond Cleavage: While less common, this disconnection could lead to two separate aromatic fragments, but re-forming this bond stereoselectively would be a significant challenge.

Intramolecular Cyclization Precursor: The most powerful approach involves envisioning the final ring-forming step. The dihydrofuran ring can be formed via an intramolecular cyclization. This leads the retrosynthesis back to an acyclic precursor, typically a substituted phenol bearing an appropriately functionalized allylic side chain. This strategy sets the stage for powerful cyclization reactions, such as radical cyclizations or transition-metal-catalyzed processes, to construct the core in a controlled manner.

This analysis points toward a synthetic strategy where the main challenge is the diastereoselective and enantioselective construction of the 2-aryl-3-methyl-2,3-dihydrobenzofuran system from an acyclic precursor.

Strategies for Total Synthesis of this compound

The total synthesis of this compound, particularly its optically active forms, has been a subject of significant research. The primary difficulties lie in constructing the dihydrobenzofuran core with the correct relative and absolute stereochemistry at the C2 and C3 positions, as the C2 stereocenter is part of a fragile benzylic ether linkage rsc.org.

Two principal strategies have emerged as effective for the total synthesis of this compound: radical cyclization and rhodium-catalyzed C-H insertion.

Radical Cyclization: A prominent approach for constructing the dihydrobenzofuran segment of this compound involves a radical cyclization reaction rsc.orgrsc.orgrsc.org. This method proceeds through a radical intermediate to form the five-membered ring wikipedia.org. Specifically, a 5-exo-trigonal cyclization of an aryl radical onto a suitably positioned double bond has been successfully employed.

Researchers have described two distinct routes utilizing this transformation for the synthesis of (−)-conocarpan rsc.orgrsc.org:

Route 1: This route is based on the 5-exo-trigonal closure of a radical onto a double bond that is part of a six-membered ring. This method demonstrated high stereoselectivity, achieving a 98% enantiomeric excess (ee) rsc.orgrsc.org.

Route 2: A shorter and more direct route involves the 5-exo-trigonal cyclization of an aryl radical onto a terminal double bond. While more efficient in terms of step count, this pathway showed lower stereoselectivity, resulting in an 88% ee rsc.orgrsc.org.

The successful application of these radical cyclization methods was instrumental in synthesizing (−)-conocarpan and ultimately led to the correction of the originally assigned absolute configuration of the natural (+)-conocarpan rsc.orgrsc.orgacs.org. Racemic this compound has also been synthesized via a manganese(III)-mediated radical cyclization rsc.orgresearchgate.net.

C-H Insertion: An alternative and elegant strategy involves an intramolecular C-H insertion reaction catalyzed by a rhodium(II) complex. This catalytic asymmetric synthesis was used to produce both (−)-epi-conocarpan and (+)-conocarpan acs.orgacs.org. The key step is an enantio- and diastereoselective intramolecular C−H insertion that constructs the cis-2-aryl-2,3-dihydrobenzofuran ring system acs.org. The reaction of a specific 5-bromoaryldiazoacetate, catalyzed by a chiral dirhodium(II) carboxylate complex, Rh₂(S-PTTEA)₄, yielded the desired dihydrobenzofuran core with exceptionally high diastereoselectivity (cis/trans = 97:3) and high enantioselectivity for the desired cis isomer (84% ee) acs.org.

The efficiency of a total synthesis is critical for providing sufficient material for further studies. Yield optimization focuses on maximizing the output of each chemical step. In the reported syntheses of this compound, yields for key steps vary. For example, in one radical cyclization route, the cyclization of cross-conjugated ketones yielded the desired trans-isomers in separable fractions of 26% and 45% rsc.org.

| Synthetic Route | Key Transformation | Reported Yield | Reference |

|---|---|---|---|

| Radical Cyclization (Clive et al.) | 5-exo-trigonal cyclization | 26-45% (for desired isomers) | rsc.org |

| Radical Cyclization (Clive et al.) | Sharpless Asymmetric Epoxidation | 93% | rsc.org |

| C-H Insertion (Zhang et al.) | Rh(II)-Catalyzed C-H Insertion | High diastereoselectivity (97:3 cis/trans) | acs.org |

Scalability, the ability to perform the synthesis on a larger scale, presents several considerations:

Reagent Cost and Toxicity: Radical cyclizations often employ tin hydrides, which are toxic and difficult to remove, posing challenges for large-scale production. Similarly, chiral rhodium catalysts used in C-H insertion methods can be expensive.

Reaction Conditions: Many steps in these multi-step syntheses require cryogenic temperatures, inert atmospheres, or specialized equipment (e.g., for photochemical steps), which can complicate scaling.

Purification: Chromatographic purification is required after most steps to isolate the desired products from byproducts and isomers, a process that is often a bottleneck in large-scale synthesis.

While these academic syntheses successfully demonstrate the feasibility of constructing this compound, significant process optimization would be required for any potential commercial-scale production.

Semisynthesis of this compound Analogs from Natural Precursors

Semisynthesis offers a practical alternative to total synthesis by using abundant, structurally related natural products as starting materials for chemical modification nih.gov. This approach can be more efficient for producing a library of analogs for structure-activity relationship (SAR) studies.

While specific semisynthetic routes to this compound analogs are not extensively detailed in the literature, general strategies can be proposed based on the modification of other neolignans or related phenolic compounds. A hypothetical precursor for semisynthesis could be a more readily available dihydrobenzofuran neolignan.

Key modification strategies would include:

Aromatic Ring Substitution: The two phenyl rings of this compound offer sites for modification. Electrophilic aromatic substitution could introduce groups like halogens, nitro, or acyl groups. Existing methoxy (B1213986) groups could be demethylated to reveal free phenols, which can then be alkylated or acylated to generate a variety of ethers and esters.

Side Chain Modification: The methyl group at the C3 position could potentially be functionalized, although this would be challenging.

Oxidation/Reduction: The aromatic rings or other parts of the molecule could be subjected to oxidation or reduction to alter their electronic properties and shape.

These modifications would allow for a systematic exploration of how different functional groups impact the biological activity of the this compound scaffold.

The development of biological probes is crucial for studying the mechanism of action of bioactive molecules. Derivatizing this compound or its analogs with reporter tags can enable visualization of their interactions within biological systems mdpi.com.

Strategies for developing this compound-based probes include:

Attachment of a Fluorophore: A fluorescent dye, such as a BODIPY or fluorescein derivative, could be attached to the this compound scaffold rhhz.net. A common attachment point would be a phenolic hydroxyl group (following demethylation of a methoxy group) via a stable ether or ester linker. The choice of linker is critical to ensure that the probe retains its biological activity.

Introduction of a Biotin Tag: Biotinylation allows for affinity-based pulldown experiments to identify the cellular binding partners of this compound.

Incorporation of a Photo-affinity Label: A group that becomes reactive upon UV irradiation can be incorporated. This allows for covalent cross-linking of the probe to its biological target, facilitating target identification.

The design of such probes requires careful consideration of the attachment site to create a "silent" modification that does not disrupt the key molecular interactions responsible for this compound's biological effects.

Development of Novel Synthetic Methodologies Inspired by this compound's Structure

The pursuit of efficient and stereocontrolled routes to natural products like this compound often serves as a powerful impetus for the innovation of new synthetic methods. The 2-aryl-2,3-dihydrobenzofuran scaffold, central to this compound, has inspired the application and refinement of advanced catalytic processes, particularly those involving C-H functionalization.

One of the most significant developments in this context is the use of rhodium-catalyzed intramolecular C-H insertion reactions. acs.orgacs.org The challenge of forging the dihydrobenzofuran ring system with simultaneous control of the C2 and C3 stereocenters prompted researchers to explore the catalytic asymmetric synthesis of (-)-epi-conocarpan and (+)-conocarpan. acs.org This approach involves the decomposition of a strategically designed aryldiazoacetate precursor by a chiral dirhodium(II) catalyst. The resulting rhodium carbene intermediate undergoes an intramolecular C-H insertion to construct the cis-2-aryl-2,3-dihydrobenzofuran core in a single, highly stereoselective step. acs.orgacs.org The successful application of this methodology to a complex natural product target highlights the power of C-H functionalization in streamlining synthetic routes and providing access to challenging molecular architectures.

In addition to C-H insertion, the synthesis of this compound has been approached through other modern strategies, such as radical cyclization. rsc.orgrsc.org While radical reactions have been a longstanding tool in organic synthesis, their application to the stereocontrolled synthesis of complex molecules like this compound requires careful substrate design and execution. Routes based on the 5-exo-trigonal cyclization of an aryl radical onto a pendant alkene have been successfully employed, demonstrating the utility of radical chemistry in forming the key five-membered heterocyclic ring of the this compound core. rsc.org The challenges encountered in controlling the stereochemistry in these radical-based approaches have further underscored the need for more refined and predictable synthetic methods, driving continued innovation in the field.

Enantioselective Synthesis and Diastereomeric Control

Achieving stereochemical precision is the central challenge in the total synthesis of this compound, which possesses a cis relationship between the C2 aryl group and the C3 methyl group, and exists as a specific enantiomer in nature. Synthetic efforts have successfully addressed this challenge through the development of highly enantio- and diastereoselective methods.

A landmark achievement in this area is the catalytic asymmetric synthesis of both (+)-conocarpan and its diastereomer, (-)-epi-conocarpan, utilizing a rhodium(II)-catalyzed intramolecular C-H insertion. acs.orgacs.org This strategy provides exceptional control over both aspects of stereochemistry. The diastereoselectivity is inherently controlled by the cyclization, which overwhelmingly favors the formation of the cis-2,3-disubstituted dihydrobenzofuran ring system. acs.orgresearchgate.net

The enantioselectivity is governed by the choice of chiral ligands on the dirhodium(II) catalyst. Researchers developed a novel catalyst, Rh₂(S-PTTEA)₄, which incorporates N-phthaloyl-(S)-triethylalaninate ligands. acs.orgresearchgate.net When this catalyst was used to promote the C-H insertion of a 5-bromoaryldiazoacetate precursor, it produced the desired cis-dihydrobenzofuran product with high diastereoselectivity and high enantioselectivity. acs.orgresearchgate.net This catalytic system proved superior to other existing chiral rhodium catalysts for this specific transformation. acs.org The synthesis of (+)-conocarpan was then achieved via epimerization of the C3 center from the initially formed (-)-epi-conocarpan. acs.orgresearchgate.net

| Catalyst | Key Reaction | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (for cis isomer) |

|---|---|---|---|

| Rh₂(S-PTTEA)₄ | Intramolecular C-H Insertion | 97:3 | 84% ee |

Alternative approaches have also been developed. An asymmetric synthesis of (-)-conocarpan was accomplished using a strategy based on radical cyclization. rsc.org This route established the stereocenters through a sequence that involved a Sharpless asymmetric epoxidation, although this standard reaction was noted to be problematic for the specific substrates required, highlighting the difficulties in applying conventional methods to this target. acs.org One of the reported radical cyclization routes ultimately produced (-)-conocarpan with an enantiomeric excess of 88%, while a second, longer route achieved 98% ee. rsc.org These syntheses were crucial in revising and definitively establishing the absolute (2S,3S) configuration of natural (+)-conocarpan. acs.orgrsc.org

Biological Activities: Mechanistic Investigations and Pre Clinical Efficacy in Model Systems

Anti-inflammatory Modulatory Mechanisms of Conocarpan

This compound has demonstrated notable anti-inflammatory effects in both cellular and animal models. The mechanisms underlying these activities involve the modulation of key inflammatory pathways and mediators.

In vitro studies have shown that this compound and related lignan (B3055560) derivatives can directly target the enzymatic drivers of the inflammatory response. researchgate.netacs.orgresearchgate.netnih.gov Research has demonstrated that these compounds exhibit inhibitory effects on several key pro-inflammatory pathways. researchgate.netacs.orgresearchgate.netnih.gov

Specifically, this compound has been identified as an inhibitor of:

Nuclear Factor-kappa B (NF-κB): A pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. researchgate.netacs.orgresearchgate.netnih.gov The inhibition of NF-κB is considered a significant mechanism contributing to the in vivo anti-inflammatory activity of this compound. researchgate.net

Cyclooxygenase (COX) enzymes: this compound affects both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes responsible for the synthesis of prostaglandins (B1171923), which are key mediators of pain and inflammation. researchgate.netacs.orgresearchgate.netnih.gov

5-Lipoxygenase (5-LOX): This enzyme is involved in the production of leukotrienes, another class of inflammatory mediators. researchgate.netacs.orgresearchgate.net

Microsomal Prostaglandin (B15479496) E₂ Synthase-1 (mPGES-1): A terminal synthase that is critically involved in the production of prostaglandin E₂. researchgate.netacs.orgresearchgate.netnih.gov

These inhibitory activities suggest that this compound can interfere with the arachidonic acid cascade at multiple points, reducing the synthesis of key lipid mediators of inflammation.

Table 1: Inhibition of Pro-inflammatory Mediators by Lignan Derivatives including this compound

| Target Pathway/Enzyme | Activity Observed | Reference |

| NF-κB | Inhibition | researchgate.netresearchgate.net |

| Cyclooxygenase-1 (COX-1) | Inhibition | researchgate.netacs.orgnih.gov |

| Cyclooxygenase-2 (COX-2) | Inhibition | researchgate.netacs.orgnih.gov |

| 5-Lipoxygenase (5-LOX) | Inhibition | researchgate.netacs.orgnih.gov |

| Microsomal Prostaglandin E₂ Synthase-1 | Inhibition | researchgate.netacs.orgnih.gov |

While direct, extensive studies on this compound's effect on specific cytokine and chemokine production profiles are limited, its known inhibition of the NF-κB pathway provides a strong theoretical basis for such activity. The NF-κB pathway is a primary regulator of pro-inflammatory cytokine and chemokine gene transcription. One study noted that related compounds possess immunostimulatory activities through the modulation of cytokine and chemokine production. ufpe.br

The anti-inflammatory efficacy of this compound has been validated in pre-clinical animal models of acute inflammation. acs.orgnih.gov In a study utilizing the croton oil-induced dermatitis model in mouse ears, topically applied (+)-Conocarpan demonstrated a potent and sustained anti-edematous effect. acs.org

The compound exhibited a long-lasting anti-inflammatory action, with a maximum reduction in edema of 61% observed 6 hours after induction. acs.org Notably, the effect was still pronounced at 48 hours, with a 41% reduction in edema, demonstrating an activity profile similar to that of hydrocortisone. acs.orgnih.gov This contrasts with the effect of indomethacin in the same model, which lost its antiedematous effect more substantially over time. acs.org These findings support the topical anti-inflammatory properties of this compound in an in vivo setting. acs.orgnih.gov Furthermore, antinociceptive properties for this compound have been reported in various murine models of pain, which is often associated with inflammation. researchgate.netwho.intfrontiersin.org

Table 2: Anti-inflammatory Effect of (+)-Conocarpan in Croton Oil-Induced Mouse Ear Edema

| Time Post-Induction | Edema Reduction (%) |

| 6 hours | 61% |

| 48 hours | 41% |

Data extracted from Baumgartner et al., 2011. acs.org

Antimicrobial and Antifungal Activity Mechanisms

This compound has shown a broad spectrum of activity against various pathogenic fungi and bacteria. ub.eduuel.ac.ukufjf.brresearchgate.net Mechanistic studies suggest its efficacy is derived from its ability to compromise microbial structural integrity and interfere with key pathogenic processes.

A primary mechanism for this compound's antimicrobial action is the disruption of the microbial cell membrane. biosynth.com This activity is thought to alter membrane permeability, leading to a disruption of lipid packing and subsequent leakage of essential intracellular components, such as inorganic ions. ub.edubiosynth.com While the precise mechanism for all related compounds is not fully elucidated, it is speculated that this membrane-disrupting action is a key factor in its broad antimicrobial properties. ufjf.brtandfonline.comtandfonline.com

Beyond direct killing, this compound has been shown to interfere with factors that contribute to microbial pathogenicity.

Biofilm Inhibition: There are reports of this compound inhibiting the formation of biofilms in Staphylococcus aureus, a critical virulence factor that contributes to persistent infections and antibiotic resistance. acs.orgnih.gov

Weakening of Fungal Defenses: In studies with Candida albicans, this compound demonstrated significant antifungal activity, with a minimal inhibitory concentration (MIC) of 20 µg/mL and a minimal fungicidal concentration (MFC) of 30 µg/mL. researchgate.net Crucially, yeast cells that were pre-treated with this compound showed a greater susceptibility to being killed by macrophages. researchgate.net This suggests that this compound may alter the fungal cell in a way that weakens its defenses against the host immune system, thereby reducing its virulence. researchgate.net

Enzyme Inhibition: In silico studies have evaluated this compound as a potential inhibitor of microbial enzymes essential for host invasion. researchgate.net For instance, it was assessed for its potential to inhibit subtilisin-like protease (SUB-1), a primary virulence factor in the dermatophyte Microsporum gypseum that facilitates the invasion of host tissues. researchgate.net

Table 3: Antifungal Activity of this compound against Candida albicans

| Parameter | Concentration | Reference |

| Minimal Inhibitory Concentration (MIC) | 20 µg/mL | researchgate.net |

| Minimal Fungicidal Concentration (MFC) | 30 µg/mL | researchgate.net |

Anti-biofilm Formation Mechanisms

There is currently no available scientific literature that specifically investigates the anti-biofilm formation mechanisms of isolated this compound. While some studies have demonstrated the anti-biofilm potential of extracts from Conocarpus erectus against bacteria such as Pseudomonas aeruginosa, these findings cannot be exclusively attributed to this compound, as the extracts contain a multitude of other chemical compounds. The specific contribution and mechanism of action of this compound in biofilm inhibition remain uninvestigated.

Antioxidant and Redox Signaling Modulation by this compound

Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

No studies were found that have specifically measured the ROS and RNS scavenging capabilities of isolated this compound using standard antioxidant assays such as DPPH, ABTS, or ORAC. While extracts of Conocarpus erectus have shown general antioxidant activity, the direct radical scavenging potential of this compound has not been quantified.

Activation of Endogenous Antioxidant Pathways (e.g., Nrf2 signaling)

There is no direct evidence in the current scientific literature to suggest that this compound activates the Nrf2 signaling pathway. Research on the effects of isolated this compound on the nuclear translocation of Nrf2 and the subsequent expression of antioxidant response element (ARE)-dependent genes has not been published.

Protection against Oxidative Stress in Cellular Systems

Specific studies on the cytoprotective effects of isolated this compound against oxidative stress in cellular systems are lacking. While the general antioxidant properties of the plant from which it is derived suggest a potential role, dedicated research on the ability of pure this compound to protect cells from oxidative damage has not been conducted.

Antiproliferative and Chemopreventive Effects in Cancer Models

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines

Limited information is available in this area. One study has reported the induction of apoptosis by (+)-Conocarpan in human kidney-2 (HK-2) cells, with a noted IC50 value. However, this study did not investigate these effects in cancer cell lines. Furthermore, there is no specific information available regarding the ability of isolated this compound to induce cell cycle arrest in any cell line. While research on the broader class of pterocarpans suggests a potential for mitotic arrest, this cannot be directly extrapolated to this compound without specific experimental validation.

Due to these significant gaps in the scientific literature, it is not possible to construct a detailed, informative, and scientifically accurate article that focuses solely on the chemical compound this compound as per the user's strict outline and content requirements. The creation of data tables as requested is also not feasible due to the lack of sufficient quantitative data. Further targeted research on the biological activities of isolated this compound is necessary before a comprehensive review can be written.

Inhibition of Angiogenesis and Metastasis in Pre-clinical Models

No preclinical studies documenting the effects of this compound on the inhibition of angiogenesis or metastasis are available in the current scientific literature. Research on many natural compounds focuses on their ability to interfere with the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis), which are crucial processes in tumor growth and progression. However, such investigations have not been published for this compound.

Modulation of Oncogenic Signaling Pathways (e.g., PI3K/Akt/mTOR, NF-κB, AP-1)

There is no scientific evidence to date demonstrating that this compound modulates key oncogenic signaling pathways such as PI3K/Akt/mTOR, NF-κB, or AP-1. These pathways are central to cell survival, proliferation, and inflammation and are often dysregulated in cancer. While the search for natural compounds that can target these pathways is an active area of research, studies specifically implicating this compound have not been identified.

Immunomodulatory Properties of this compound

The potential immunomodulatory properties of this compound remain uninvestigated. The ability of a compound to modulate the immune system—either by enhancing or suppressing its activity—is a significant area of therapeutic interest.

Effects on Immune Cell Activation and Function

Specific data on the effects of this compound on the activation and function of immune cells, such as T-cells, B-cells, macrophages, or natural killer cells, are not available.

Regulation of Immune Responses in Pre-clinical Settings

There are no published pre-clinical studies evaluating the role of this compound in the regulation of immune responses in animal or other model systems.

Neurobiological and Central Nervous System Activities

The neurobiological effects of this compound, including any potential neuroprotective activities, have not been explored in the scientific literature.

Structure Activity Relationship Sar Studies of Conocarpan and Its Analogs

Identification of Key Pharmacophoric Features within the Conocarpan Scaffold

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the this compound scaffold, which belongs to the 2-aryl-3-methyl-2,3-dihydrobenzofuran class, key pharmacophoric features are believed to include:

The Benzofuran (B130515) Ring System: This fused heterocyclic system forms the core scaffold and is considered essential for its biological activity. The oxygen atom within the furan ring can act as a hydrogen bond acceptor.

Aromatic Rings (Rings A and B): The two aromatic rings play a crucial role in interacting with biological targets, often through π-π stacking and hydrophobic interactions.

The Hydroxyl Group: The phenolic hydroxyl group on ring A is a critical feature, likely acting as both a hydrogen bond donor and acceptor, facilitating anchoring to target proteins.

The Methoxy (B1213986) Group: The methoxy group on ring B contributes to the molecule's electronic and lipophilic properties, influencing its binding affinity and pharmacokinetic profile.

Defined Stereochemistry: The specific three-dimensional arrangement of the substituents on the dihydrofuran ring creates a distinct shape that is vital for specific interactions with target enzymes or receptors.

While specific pharmacophore models for this compound's leishmanicidal or antifungal activity are not extensively published, studies on other bioactive benzofurans confirm the importance of these features in various therapeutic applications, including anticancer and antimicrobial activities. nih.govpharmatutor.orgnih.gov

Influence of Substituent Modifications on Biological Activity

Modifying the substituents on the this compound scaffold is a key strategy for optimizing its biological activity. The nature, position, and stereochemistry of these groups can profoundly impact potency, selectivity, and metabolic stability.

Hydroxyl Group Derivatization Effects

The phenolic hydroxyl group at the C-5 position is a prime site for chemical modification. Derivatization of this group, such as through methylation, acetylation, or glycosylation, can significantly alter the compound's properties.

Impact on Polarity and Solubility: Converting the polar hydroxyl group to a less polar ether or ester can increase the molecule's lipophilicity. This change can enhance its ability to cross biological membranes, potentially increasing bioavailability and cellular uptake.

Hydrogen Bonding Capability: Masking the hydroxyl group eliminates a key hydrogen bond donor site. This can either decrease or increase activity, depending on whether this interaction is critical for binding to the biological target. Studies on other natural products have shown that methylation of phenolic hydroxyl groups can improve antimicrobial activity by increasing lipophilicity and enhancing penetration into pathogens. pjmhsonline.com Conversely, if the hydroxyl group is essential for forming a crucial hydrogen bond within the active site of a target enzyme, its derivatization would lead to a loss of activity. pjmhsonline.com

Aromatic Ring Substitutions and Their Impact

Substituting the hydrogen atoms on either the benzofuran ring system (Ring A) or the pendant phenyl ring (Ring B) can fine-tune the electronic and steric properties of the molecule.

Electronic Effects: Introducing electron-withdrawing groups (e.g., halogens like chlorine or fluorine) or electron-donating groups (e.g., additional methoxy or hydroxyl groups) alters the electron density of the aromatic rings. These changes can influence the strength of π-π stacking interactions with aromatic amino acid residues in a target protein. For instance, SAR studies on other benzofuran derivatives have shown that substitutions at specific positions are crucial for cytotoxic activity. nih.gov

Steric Effects: The size and position of substituents affect how the molecule fits into a binding pocket. Bulky groups can create steric hindrance, preventing optimal binding, while smaller groups may be better tolerated. The precise placement of substituents is critical; for example, in a series of leishmanicidal chalcones, the position of substituents on the aromatic rings was found to be critical for their antiprotozoal activity. nih.gov Research on antifungal benzofuran derivatives also indicates that certain structural features, such as halogenation, are important for activity. nih.gov

Stereochemical Influences on Activity Profiles

This compound has two chiral centers (C-2 and C-3), leading to the possibility of four stereoisomers. Biological systems are inherently chiral, and as a result, the stereochemistry of a drug molecule is often a critical determinant of its activity.

Enantioselectivity: It is common for one enantiomer of a chiral drug to be significantly more active than the others. This is because the specific 3D arrangement of atoms in the active enantiomer allows for optimal multi-point interactions with its chiral biological target (e.g., an enzyme or receptor). The other enantiomers may bind less effectively or not at all.

The following table summarizes the reported biological activity of naturally occurring (+)-Conocarpan. Data for other stereoisomers or synthetic analogs with varied substituents is limited in the public domain, highlighting a need for further research in this area.

| Compound | Activity Type | Target Organism/Cell Line | Measured Potency (IC₅₀/MIC) |

|---|---|---|---|

| (+)-Conocarpan | Leishmanicidal | Leishmania amazonensis (promastigotes) | 24.7 µg/mL |

| (+)-Conocarpan | Antifungal | Cladosporium cladosporioides | 25 µg/mL |

| (+)-Conocarpan | Antifungal | Cladosporium sphaerospermum | 50 µg/mL |

Rational Design of this compound Analogs with Enhanced Potency or Selectivity

Rational drug design uses the knowledge of a biological target's structure and the SAR of known active compounds to create new molecules with improved properties. nih.gov For this compound, this approach would involve designing analogs predicted to have stronger interactions with its target, such as the enzymes of Leishmania parasites or pathogenic fungi.

Strategies could include:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) to improve potency or pharmacokinetics. For example, the methoxy group could be replaced with other alkyl ethers or a halogen to probe the effect on activity.

Scaffold Hopping: Keeping the key pharmacophoric features in their correct 3D orientation but replacing the benzofuran core with a different chemical scaffold. This can lead to novel compounds with improved properties or different intellectual property profiles.

Structure Simplification or Elaboration: Creating simpler analogs that are easier to synthesize while retaining activity, or adding new functional groups to probe for additional beneficial interactions with the target.

Ligand-Based and Structure-Based Drug Design Approaches for this compound Derivatives

Computational chemistry provides powerful tools for accelerating drug discovery, which can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the biological target is unknown. biointerfaceresearch.comgardp.org It relies on analyzing a set of molecules known to be active.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can be used to build a predictive model. For this compound, a set of synthesized analogs with measured leishmanicidal activities could be used to generate a 3D-QSAR model that highlights which steric and electrostatic fields around the molecule are favorable or unfavorable for activity. biointerfaceresearch.com This model would then guide the design of new analogs with a higher probability of being potent.

Pharmacophore Modeling: Based on a set of active this compound analogs, a common feature pharmacophore model can be generated. This model serves as a 3D query to search large chemical databases for new, structurally diverse compounds that possess the key features required for activity but may have entirely different core structures. nih.gov

Structure-Based Drug Design (SBDD): This method is applicable when the 3D structure of the target protein (e.g., a specific Leishmania enzyme) is known, typically from X-ray crystallography or NMR. semanticscholar.org